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molecular formula C10H7Br3N2 B1350188 1-Benzyl-2,4,5-tribromo-1H-imidazole CAS No. 31250-80-3

1-Benzyl-2,4,5-tribromo-1H-imidazole

Cat. No. B1350188
M. Wt: 394.89 g/mol
InChI Key: DPVXZXBHQWNJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07320995B2

Procedure details

Combine 2,4,5-tribromoimidazole (15.29 g, 0.050 mol), cesium carbonate (18.0 g, 0.055 mol), benzyl bromide (6.3 mL, 0.053 mol) and dimethylformamide (100 mL) and stir at 20° C. for 18 hours. Filter solids and concentrate under reduced pressure. Suspend in dichloromethane, filter through 2 cm pad silica gel and wash with dichloromethane (1 L). Concentrate filtrates under reduced pressure. Redissolve in dichloromethane (15 mL), add 4 M HCl in dioxane (12.5 mL, 0.050 mol), cool to −20° C. and filter solids. Concentrate filtrate, dissolve in ethyl ether, add 1 M HCl/ether (20 mL) and hexane (40 mL), cool −20° C. and filter. Combine solids and dry under reduced pressure to give 19.6 g (90%, 0.045 mol) of the title compound. MS(ES+): m/z=393.0 (M+H)+
Quantity
15.29 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[NH:3][C:4]([Br:8])=[C:5]([Br:7])[N:6]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.Cl.O1CCOCC1>CN(C)C=O>[CH2:15]([N:3]1[C:4]([Br:8])=[C:5]([Br:7])[N:6]=[C:2]1[Br:1])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
15.29 g
Type
reactant
Smiles
BrC=1NC(=C(N1)Br)Br
Name
cesium carbonate
Quantity
18 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
6.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
12.5 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter solids
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
FILTRATION
Type
FILTRATION
Details
filter through 2 cm pad silica gel
WASH
Type
WASH
Details
wash with dichloromethane (1 L)
DISSOLUTION
Type
DISSOLUTION
Details
Redissolve in dichloromethane (15 mL)
FILTRATION
Type
FILTRATION
Details
filter solids
DISSOLUTION
Type
DISSOLUTION
Details
Concentrate filtrate, dissolve in ethyl ether
ADDITION
Type
ADDITION
Details
add 1 M HCl/ether (20 mL) and hexane (40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cool −20° C.
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
Combine solids and dry under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=NC(=C1Br)Br)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.045 mol
AMOUNT: MASS 19.6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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